molecular formula C12H15BrO4 B15201640 Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester

Cat. No.: B15201640
M. Wt: 303.15 g/mol
InChI Key: WREIIERMAWDSIV-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester is an organic compound with the molecular formula C12H15BrO4. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester typically involves the esterification of 2-bromo-3,4-dimethoxybenzeneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium catalysts in the presence of phosphine ligands.

Major Products Formed

    Oxidation: 2-bromo-3,4-dimethoxybenzeneacetic acid.

    Reduction: 2-bromo-3,4-dimethoxybenzeneethanol.

    Substitution: Various substituted benzeneacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and other enzymes.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the release of 2-bromo-3,4-dimethoxybenzeneacetic acid, which can then participate in further biochemical reactions. The bromine and methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 3,4-dimethoxy-: Lacks the bromine substituent, leading to different reactivity and applications.

    Benzeneacetic acid, 2-bromo-4-methoxy-:

    Benzeneacetic acid, 2-bromo-3,4-dihydroxy-: The presence of hydroxyl groups instead of methoxy groups significantly alters its reactivity and biological activity.

Uniqueness

Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester is unique due to the combination of bromine and methoxy substituents on the benzene ring, which provides a distinct set of chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 2-(2-bromo-3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C12H15BrO4/c1-4-17-10(14)7-8-5-6-9(15-2)12(16-3)11(8)13/h5-6H,4,7H2,1-3H3

InChI Key

WREIIERMAWDSIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)Br

Origin of Product

United States

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